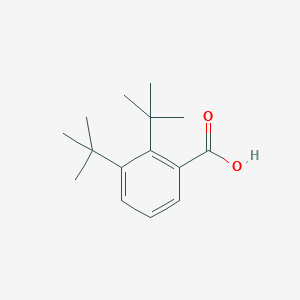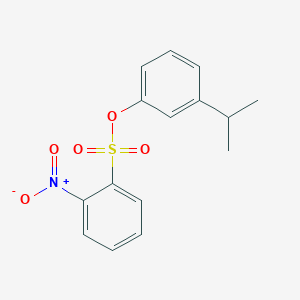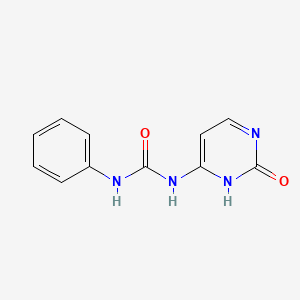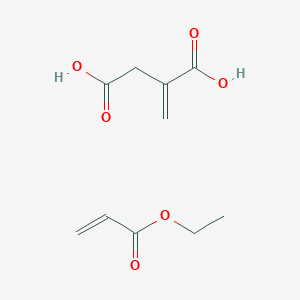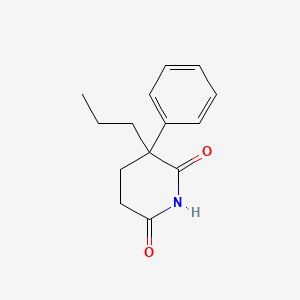
3-Phenyl-3-propylpiperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-3-propylpiperidine-2,6-dione is a heterocyclic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with phenyl and propyl groups, making it a valuable scaffold in drug design and synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-propylpiperidine-2,6-dione can be achieved through various methods. One common approach involves the Michael addition of acetates and acrylamides, followed by intramolecular nucleophilic substitution. This method uses potassium tert-butoxide as a promoter and can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process can be optimized for kilo-scale production, ensuring high efficiency and yield. The use of robust protocols and functional group tolerance allows for the synthesis of this compound on an industrial scale .
化学反応の分析
Types of Reactions
3-Phenyl-3-propylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or propyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions vary depending on the desired transformation, with typical conditions involving reflux or room temperature reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different substituents on the piperidine ring .
科学的研究の応用
3-Phenyl-3-propylpiperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: This compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-Phenyl-3-propylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Piperidine-2,6-dione: A closely related compound with similar structural features.
3-Phenylpiperidine-2,6-dione: Another derivative with a phenyl group but lacking the propyl substitution.
3-Propylpiperidine-2,6-dione: A derivative with a propyl group but lacking the phenyl substitution.
Uniqueness
3-Phenyl-3-propylpiperidine-2,6-dione is unique due to the presence of both phenyl and propyl groups on the piperidine ring.
特性
CAS番号 |
21389-09-3 |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
3-phenyl-3-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H17NO2/c1-2-9-14(11-6-4-3-5-7-11)10-8-12(16)15-13(14)17/h3-7H,2,8-10H2,1H3,(H,15,16,17) |
InChIキー |
CXDAXBRLSATHRS-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


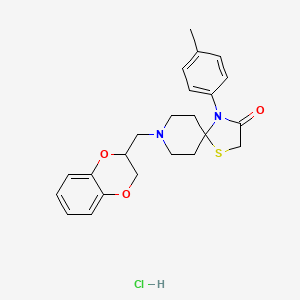
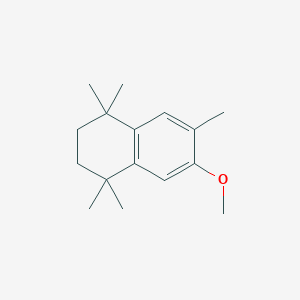
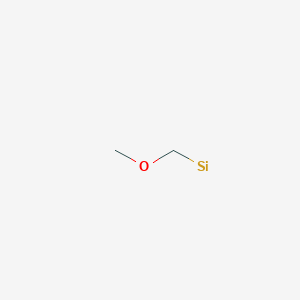
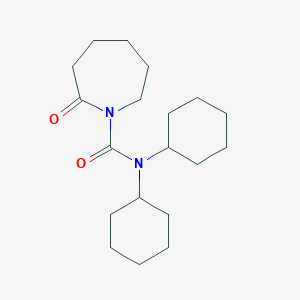

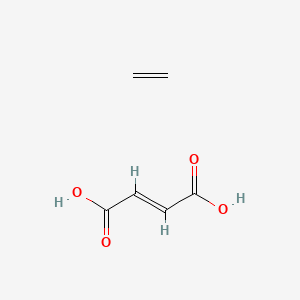

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)

